

"analytical method development for resolving ketoprofen ester enantiomers"

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Ketoprofen 2,3-Butylene Glycol Ester*
Cat. No.: *B13408756*

[Get Quote](#)

Welcome to the Technical Support Center for the analytical method development for resolving ketoprofen ester enantiomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols. As a Senior Application Scientist, this resource is structured to provide not just procedural steps, but the underlying scientific reasoning to empower you to overcome challenges in your chiral separations.

Introduction: The Challenge of Resolving Ketoprofen Ester Enantiomers

Ketoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class, widely used for its analgesic and antipyretic properties.[1][2] It exists as a racemic mixture of (S)-(+)-ketoprofen and (R)-(-)-ketoprofen. The therapeutic activity is primarily associated with the (S)-enantiomer, while the (R)-enantiomer is less active and can undergo in-vivo inversion to the (S)-form.[2][3] The development of ketoprofen ester prodrugs is a strategy to reduce gastric side effects and improve lipophilicity.[4][5][6] Consequently, robust analytical methods to resolve and quantify the enantiomers of both ketoprofen and its ester prodrugs are

critical for pharmaceutical quality control, pharmacokinetic studies, and ensuring therapeutic efficacy and safety.

This guide will focus on troubleshooting and optimizing the most common and powerful techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Section 1: Troubleshooting Guide - Chiral HPLC

This section addresses common issues encountered during the chiral separation of ketoprofen ester enantiomers using HPLC.

Q1: I am seeing poor or no resolution between the enantiomer peaks. What are the likely causes and how can I fix it?

A1: Inadequate enantiomeric resolution ($R_s < 1.5$) is a frequent challenge in chiral method development. The root cause typically lies in the selection of the chiral stationary phase (CSP) or the composition of the mobile phase.

Underlying Causes & Solutions:

- **Incorrect Chiral Stationary Phase (CSP):** The fundamental principle of chiral separation is the differential interaction between the enantiomers and the CSP. If the chosen CSP does not offer adequate stereoselectivity for your specific ketoprofen ester, no amount of mobile phase optimization will achieve separation.
 - **Expert Insight:** Polysaccharide-based CSPs, such as those derived from amylose or cellulose (e.g., Chiralpak® AD, Chiralcel® OD), are highly effective for separating profens like ketoprofen.^{[1][7][8]} For ketoprofen, amylose-based columns like Lux Amylose-2 have shown excellent results in reversed-phase mode.^{[9][10]}
 - **Troubleshooting Steps:**
 1. **Verify CSP Suitability:** Consult literature or vendor application notes for successful separations of similar analytes.

2. Screen Multiple CSPs: If you are developing a new method, it is highly recommended to screen a set of diverse CSPs (e.g., amylose-based, cellulose-based, protein-based) to find the most selective one.
- Inappropriate Mobile Phase Composition: The mobile phase modulates the interaction between the analyte and the CSP. Both the organic modifier and any additives play a crucial role.
 - Expert Insight: For polysaccharide CSPs, the choice and concentration of the alcohol modifier (e.g., ethanol, isopropanol) in a non-polar solvent (like n-hexane) is critical. For reversed-phase separations, the ratio of acetonitrile or methanol to an aqueous buffer is key.[9]
 - Troubleshooting Steps:
 1. Optimize Organic Modifier Percentage: Systematically vary the percentage of the organic modifier. For normal phase, reducing the alcohol content often increases retention and can improve resolution.[1]
 2. Change the Organic Modifier: Switching from ethanol to isopropanol, or vice-versa, can significantly alter selectivity.
 3. Introduce an Acidic/Basic Additive: For acidic analytes like ketoprofen, adding a small amount (0.1%) of an acid like trifluoroacetic acid (TFA) or acetic acid to the mobile phase is often essential.[8][9] This suppresses the ionization of the analyte's carboxylic acid group, leading to more consistent interactions with the CSP and better peak shape.
 - Incorrect Temperature: Temperature affects the thermodynamics of the chiral recognition process.
 - Troubleshooting Steps:
 1. Lower the Temperature: Reducing the column temperature often enhances enantioselectivity, although it will increase analysis time and backpressure.
 2. Study Temperature Effects: Evaluate resolution at a range of temperatures (e.g., 15°C, 25°C, 40°C) to find the optimum.[10]

Q2: My enantiomer peaks are broad and tailing. How can I improve the peak shape?

A2: Poor peak shape, characterized by tailing or fronting, compromises resolution and the accuracy of integration. This is often caused by secondary, undesirable interactions between the analyte and the stationary phase, or issues with the chromatographic system itself.

Underlying Causes & Solutions:

- Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica support of the CSP can interact strongly with polar functional groups on the analyte, causing peak tailing.[\[11\]](#)
 - Expert Insight: This is particularly problematic for acidic compounds like ketoprofen.
 - Troubleshooting Steps:
 1. Add a Mobile Phase Modifier: As mentioned previously, an acidic additive (e.g., 0.1% TFA or acetic acid) will suppress the ionization of both the analyte and the silanol groups, minimizing these secondary interactions.[\[11\]](#)[\[12\]](#) For basic analytes, a basic modifier like diethylamine (DEA) would be used.[\[13\]](#)
- Sample Solvent Mismatch: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion.[\[13\]](#)
 - Troubleshooting Steps:
 1. Dissolve in Mobile Phase: The best practice is to always dissolve your sample in the initial mobile phase.
 2. Reduce Injection Volume: If using a stronger solvent is unavoidable, minimize the injection volume to reduce its effect.
- Column Overload: Injecting too much mass of the analyte onto the column can saturate the stationary phase, leading to broad, often triangular-shaped peaks.[\[11\]](#)[\[14\]](#)
 - Troubleshooting Steps:

1. Reduce Sample Concentration: Dilute your sample and reinject.
 2. Reduce Injection Volume: Decrease the volume of sample injected onto the column.
- Extra-Column Dead Volume: Excessive tubing length, poorly made connections, or a failing guard column can all contribute to peak broadening.[\[15\]](#)
 - Troubleshooting Steps:
 1. Check Fittings: Ensure all connections are secure and use low-dead-volume fittings.
 2. Minimize Tubing: Use the shortest possible length of tubing with the smallest appropriate internal diameter between the injector, column, and detector.
 3. Remove Guard Column: Temporarily remove the guard column to see if peak shape improves. If it does, the guard column is either contaminated or improperly packed and should be replaced.

Section 2: Frequently Asked Questions (FAQs)

What is the advantage of using Supercritical Fluid Chromatography (SFC) for this separation?

SFC is a powerful alternative to HPLC for chiral separations. It uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity.[\[16\]](#)[\[17\]](#) This allows for:

- Faster Separations: Higher flow rates can be used without a significant loss in efficiency, reducing analysis times.[\[17\]](#)[\[18\]](#)
- Greener Chemistry: It significantly reduces the consumption of organic solvents compared to normal-phase HPLC.[\[16\]](#)
- Unique Selectivity: SFC can sometimes provide better resolution than HPLC for certain compounds.

For ketoprofen, SFC has been shown to achieve baseline resolution in under 3 minutes, a significant improvement over typical HPLC methods.[\[18\]](#)

Can I use a standard achiral column (like a C18) to separate ketoprofen enantiomers?

Yes, this is possible using an indirect method. There are two main approaches:

- **Chiral Mobile Phase Additive (CMPA):** A chiral selector, such as a cyclodextrin or an antibiotic like vancomycin, is added directly to the mobile phase.^{[19][20]} The selector forms transient diastereomeric complexes with the enantiomers in the mobile phase, which can then be resolved on a standard achiral column. This method can be effective but may require more intensive method development to optimize the selector concentration and mobile phase pH.^[19]
- **Pre-column Derivatization:** The racemic ketoprofen ester is reacted with a chiral derivatizing agent to form two stable diastereomers. These diastereomers have different physical properties and can be easily separated on a standard achiral reversed-phase column (e.g., C18).^[21] This approach is robust but adds an extra step to sample preparation.

What are the key parameters for method validation according to ICH guidelines?

For a quantitative impurity method (treating one enantiomer as an impurity of the other), the key validation characteristics according to the International Council for Harmonisation (ICH) Q2(R2) guidelines include:^{[22][23][24][25]}

- **Specificity:** The ability to assess the analyte unequivocally in the presence of other components.
- **Linearity:** A demonstrable proportional relationship between concentration and detector response over a defined range.
- **Range:** The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.
- **Accuracy:** The closeness of the test results to the true value.
- **Precision:** The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes

repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

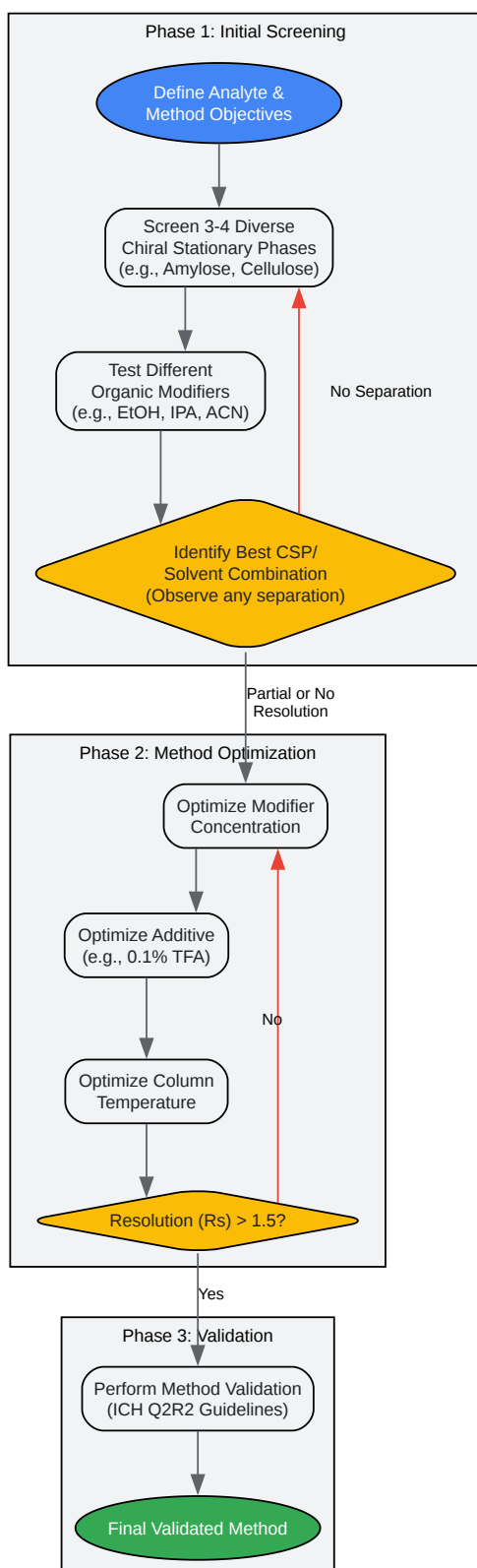
[26]

- Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
- Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
- Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Section 3: Visualizing the Workflow

Effective method development follows a logical progression. The following diagrams illustrate a typical workflow for developing a chiral separation method and a decision tree for troubleshooting poor resolution.

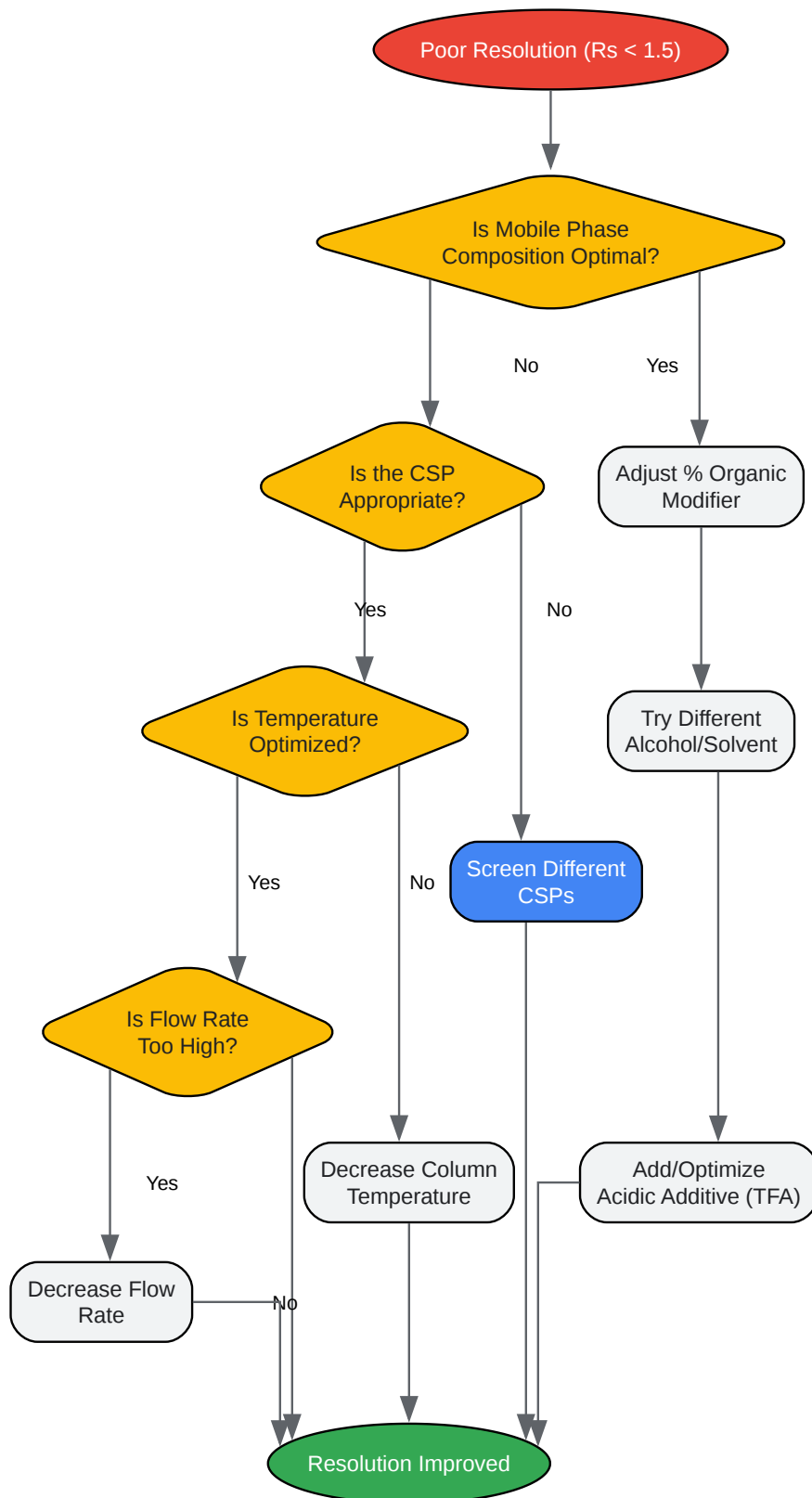
Chiral Method Development Workflow



[Click to download full resolution via product page](#)

Caption: A systematic workflow for chiral HPLC method development.

Troubleshooting Poor Resolution



[Click to download full resolution via product page](#)

Caption: A decision tree for troubleshooting poor enantiomeric resolution.

Section 4: Data & Protocols

Table 1: Example HPLC & SFC Starting Conditions for Ketoprofen

Parameter	HPLC Method Example[9] [10]	SFC Method Example[1] [18]
Column	Lux Amylose-2 (amylose-based CSP)	Chirex 3005 or CHIRALPAK IA (polysaccharide-based)
Mobile Phase	Acetonitrile / Water / Acetic Acid (50/50/0.1 v/v/v)	CO ₂ / Methanol (80:20 v/v) with 0.1% TFA
Flow Rate	1.0 mL/min	3.0 mL/min
Temperature	20-25 °C	35-40 °C
Detection	UV at 254 nm	UV at 254 nm or MS/MS
Back Pressure	Varies	~150 bar (regulated)
Expected Outcome	Baseline resolution in < 15 min	Baseline resolution in < 3 min

Protocol 1: HPLC Method Development Starting Point

This protocol provides a robust starting point for developing a chiral separation method for ketoprofen esters using a polysaccharide-based CSP in reversed-phase mode.

1. System Preparation:

- HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
- Chiral Stationary Phase: Lux Amylose-2 column (or similar amylose-based CSP), 250 x 4.6 mm, 5 µm.
- Mobile Phase: Prepare a mixture of acetonitrile and water (50:50 v/v) and add acetic acid to a final concentration of 0.1%. Filter and degas the mobile phase before use.[9]

2. Sample Preparation:

- Dissolve the racemic ketoprofen ester standard or sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

3. Chromatographic Conditions:

- Set the column temperature to 25°C.[2]
- Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
- Set the UV detection wavelength to 254 nm.[27]

4. Injection and Data Acquisition:

- Inject 10 μ L of the sample onto the column.
- Acquire data for a sufficient duration to allow for the elution of both enantiomer peaks.

5. Data Analysis & Optimization:

- Calculate the resolution (R_s) between the two enantiomer peaks. A value of $R_s \geq 1.5$ is desired.
- If resolution is inadequate, systematically adjust the acetonitrile/water ratio. Increasing the aqueous portion will generally increase retention and may improve resolution.
- If peak shape is poor, ensure the 0.1% acid modifier is present and that the sample is fully dissolved in the mobile phase.

References

- Farmacia Journal. REVIEW – RECENT ENANTIOMER SEPARATION STRATEGIES OF NONSTEROIDAL ANTI-INFLAMMATORY DRUGS (NSAIDs) BY CAPILLARY ELECTROPHORESIS. Available at: [\[Link\]](#)

- Ahmed, M. A., et al. (2016). Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2. *Medicinal Chemistry*, 12(6), 566-578. Available at: [\[Link\]](#)
- Zho, H. (2000). Separation of enantiomeric ketoprofen by pre column chiral derivatization reversed phase HPLC. *Chinese Pharmaceutical Journal*, 35(03), 194-196. Available at: [\[Link\]](#)
- Pais, L. S., et al. (2000). Preparative separation of ketoprofen enantiomers: Choice of mobile phase composition and measurement of competitive adsorption isotherms. *Journal of Chromatography A*, 869(1-2), 111-123. Available at: [\[Link\]](#)
- Welch, C. J., et al. (2000). Comparison of Packed-Column Supercritical Fluid Chromatography–Tandem Mass Spectrometry with Liquid Chromatography–Tandem Mass Spectrometry for Bioanalytical Determination of (R)- and (S)-Ketoprofen in Human Plasma Following Automated 96-Well Solid-Phase Extraction. *Analytical Chemistry*, 72(14), 3196-3200. Available at: [\[Link\]](#)
- Ahmed, M. A., et al. (2016). Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2. *SciSpace*. Available at: [\[Link\]](#)
- Hasan, M., et al. (2021). In silico analysis and experimental evaluation of ester prodrugs of ketoprofen for oral delivery: With a view to reduce toxicity. *Charles Sturt University Research Output*. Available at: [\[Link\]](#)
- Filip, L., et al. (2021). The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview. *Molecules*, 26(8), 2245. Available at: [\[Link\]](#)
- Wang, H. Y., & Liu, Y. M. (2006). Chiral Separation of Ketoprofen on an Achiral C8 Column by HPLC Using Norvancomycin as Chiral Mobile Phase Additives. *Journal of Liquid Chromatography & Related Technologies*, 29(10), 1435-1447. Available at: [\[Link\]](#)
- Hasan, M., et al. (2021). In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity. *ResearchGate*. Available at: [\[Link\]](#)

- Amini, M., & Vazirian, M. (2012). Analysis of ketoprofen enantiomers in human and rat plasma by hollow-fiber-based liquid-phase microextraction and chiral mobile-phase additive HPLC. *Analytical and Bioanalytical Chemistry*, 402(7), 2419-2426. Available at: [\[Link\]](#)
- Kulkarni, S., et al. (2011). Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation. ResearchGate. Available at: [\[Link\]](#)
- Pérez-Fernández, V., et al. (2019). Capillary electrophoresis for the analysis of non-steroidal anti-inflammatory drugs. ResearchGate. Available at: [\[Link\]](#)
- Li, Y., et al. (2006). Enantiomeric separation of ketoprofen by HPLC using Chirobiotic V CSP and vancomycin as chiral mobile phase additives. ResearchGate. Available at: [\[Link\]](#)
- Minceva, M., & Rodrigues, A. E. (2011). Chiral Separation of Ketoprofen Enantiomers by Preparative and Simulated Moving Bed Chromatography. *Separation Science and Technology*, 46(10), 1646-1656. Available at: [\[Link\]](#)
- Temerdashev, A. Z., et al. (2019). Development of a Semi-Preparative Method for Chiral Separation of Ibuprofen and Ketoprofen Racemic Mixtures by Supercritical Fluid Chromatography. *Supercritical Fluids: Theory and Practice*, 14(1), 54-61. Available at: [\[Link\]](#)
- Bhardwaj, S., et al. (2023). Enantiomeric resolution of ketoprofen using validated thin layer chromatographic method involving frovatriptan as chiral selector. DergiPark. Available at: [\[Link\]](#)
- Hayball, P. J., & Nation, R. L. (1998). Resolution of enantiomers of ketoprofen by HPLC: A review. ResearchGate. Available at: [\[Link\]](#)
- Bio-Rad Laboratories. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. Available at: [\[Link\]](#)
- Imre, S., et al. (2017). The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. *Revista de Chimie*, 68(3), 473-476. Available at: [\[Link\]](#)
- de Oliveira, A. R., et al. (2014). HPLC Method with Solid-Phase Extraction for Determination of (R)- and (S)-Ketoprofen in Plasma without Caffeine Interference: Application to

Pharmacokinetic Studies in Rats. *Journal of Chromatographic Science*, 52(10), 1218-1225.

Available at: [\[Link\]](#)

- HPLC Chromatography. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Available at: [\[Link\]](#)
- Kis, C., et al. (2024). Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. *International Journal of Molecular Sciences*, 25(5), 2697. Available at: [\[Link\]](#)
- Dolan, J. W. (2020, November 1). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Available at: [\[Link\]](#)
- Imre, S., et al. (2012). HIGH-THROUGHPUT HPLC METHOD FOR RAPID QUANTIFICATION OF KETOPROFEN IN HUMAN PLASMA. *Farmacia Journal*, 60(5), 654-662. Available at: [\[Link\]](#)
- Kis, C., et al. (2024). Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase High-Performance Liquid Chromatography. MDPI. Available at: [\[Link\]](#)
- ALWSCI Team. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. Available at: [\[Link\]](#)
- Agilent Technologies. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. Available at: [\[Link\]](#)
- Bartos, M., et al. (2018). A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media. *EATRIS-CZ*. Available at: [\[Link\]](#)
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [\[Link\]](#)
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [\[Link\]](#)

- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available at: [\[Link\]](#)
- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [\[Link\]](#)
- ASEAN. (n.d.). ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES. Available at: [\[Link\]](#)
- Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available at: [\[Link\]](#)
- Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chiraltech.com [chiraltech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. dspace.kmf.uz.ua [dspace.kmf.uz.ua]

- [11. chromatographyonline.com \[chromatographyonline.com\]](https://www.chromatographyonline.com)
- [12. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News \[alwsci.com\]](#)
- [13. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [14. youtube.com \[youtube.com\]](https://www.youtube.com)
- [15. agilent.com \[agilent.com\]](https://www.agilent.com)
- [16. selvita.com \[selvita.com\]](https://www.selvita.com)
- [17. chromatographyonline.com \[chromatographyonline.com\]](https://www.chromatographyonline.com)
- [18. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [19. Chiral separation of ketoprofen on an achiral C8 column by HPLC using norvancomycin as chiral mobile phase additives - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [20. cdnsiencepub.com \[cdnsiencepub.com\]](https://cdnsiencepub.com)
- [21. Separation of enantiomeric ketoprofen by pre column chiral derivatization reversed-phase HPLC \[journal11.magtechjournal.com\]](#)
- [22. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma \[amsbiopharma.com\]](#)
- [23. ema.europa.eu \[ema.europa.eu\]](https://www.ema.europa.eu)
- [24. ICH Q2\(R2\) Validation of analytical procedures - Scientific guideline | European Medicines Agency \(EMA\) \[ema.europa.eu\]](#)
- [25. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager \[labmanager.com\]](#)
- [26. asean.org \[asean.org\]](https://www.asean.org)
- [27. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- To cite this document: BenchChem. ["analytical method development for resolving ketoprofen ester enantiomers"]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13408756/docs#analytical-method-development-for-resolving-ketoprofen-ester-enantiomers\]](https://www.benchchem.com/product/b13408756/docs#analytical-method-development-for-resolving-ketoprofen-ester-enantiomers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)